molecular formula C15H13NO2 B2780136 2-Amino-2-(9H-fluoren-2-yl)acetic acid CAS No. 1260004-33-8

2-Amino-2-(9H-fluoren-2-yl)acetic acid

Cat. No.: B2780136
CAS No.: 1260004-33-8
M. Wt: 239.274
InChI Key: PUJYGBFOCULTQO-UHFFFAOYSA-N
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Description

2-Amino-2-(9H-fluoren-2-yl)acetic acid is a non-proteinogenic amino acid featuring a fluorene moiety attached to the α-carbon of glycine. The fluorene group, a bicyclic aromatic hydrocarbon, confers unique steric and electronic properties, making this compound valuable in organic synthesis, peptide engineering, and materials science. Unlike conventional amino acids, its rigid, planar fluorenyl group enhances π-π stacking interactions, which can influence molecular recognition and stability in supramolecular systems.

Properties

IUPAC Name

2-amino-2-(9H-fluoren-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c16-14(15(17)18)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJYGBFOCULTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(9H-fluoren-2-yl)acetic acid typically involves the reaction of fluorene derivatives with amino acetic acid under controlled conditions. One common method includes the use of protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) to facilitate the reaction and ensure the purity of the final product .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(9H-fluoren-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives .

Scientific Research Applications

2-Amino-2-(9H-fluoren-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(9H-fluoren-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Fmoc-Protected Derivatives
  • Fmoc-(2-aminophenyl)acetic acid (): Contains a phenyl ring instead of fluorenyl, with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. Used in solid-phase peptide synthesis (SPPS) for temporary amine protection. The phenyl group offers less steric bulk and reduced hydrophobicity compared to fluorenyl.
  • Fmoc-3-amino-6-methylpyridin-2-one acetic acid (): Features a pyridinone ring, introducing hydrogen-bonding capability and polarity. The methyl group enhances lipophilicity, but the overall structure is less rigid than the fluorenyl system.
Aromatic and Heterocyclic Analogues
  • (S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid (Ibotenic acid) (): A psychoactive compound with an isoxazole ring. Acts as a GABA receptor agonist, unlike the target compound, which lacks heteroatoms for receptor binding. The isoxazole’s electron-deficient ring contrasts with fluorenyl’s electron-rich system.
  • The methyl group increases steric hindrance but remains less bulky than fluorenyl.
Halogenated and Substituted Aryl Analogues
  • 2-Amino-2-(4-bromophenyl)acetic acid (): Bromine substituent enhances lipophilicity (higher logP) and enables halogen bonding.
  • (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid (): Dichlorobenzyl group increases steric bulk and electron-withdrawing effects. The alkyne moiety allows click chemistry applications, a feature absent in the target compound.

Physicochemical Properties

Compound Molecular Formula Key Features logP (Predicted) Solubility Applications
2-Amino-2-(9H-fluoren-2-yl)acetic acid C₁₅H₁₃NO₂ Rigid fluorenyl, planar aromaticity ~3.5 Low in water Peptide tags, molecular probes
Fmoc-(2-aminophenyl)acetic acid C₂₃H₁₉NO₄ Fmoc-protected, phenyl substituent ~4.2 Moderate (DMF) SPPS, peptide elongation
Ibotenic acid C₅H₆N₂O₃ Isoxazole ring, GABA activity ~-0.8 High in water Neuroscience research
2-Amino-2-(3-methylthiophen-2-yl)acetic acid C₇H₉NO₂S Thiophene, sulfur polarity ~1.8 Moderate (DMSO) Metal-organic frameworks

Key Research Findings

  • Fluorenyl Advantages : The fluorenyl group in the target compound enhances stability in hydrophobic environments (e.g., lipid bilayers) compared to phenyl or thiophene analogues .
  • Synthetic Utility: Unlike Fmoc-protected derivatives (), the unprotected amino group in the target compound allows direct conjugation in aqueous media, avoiding deprotection steps .
  • Biological Interactions : Halogenated analogues () exhibit higher binding affinities in enzyme inhibition assays due to halogen bonding, whereas the fluorenyl group relies on van der Waals interactions .

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